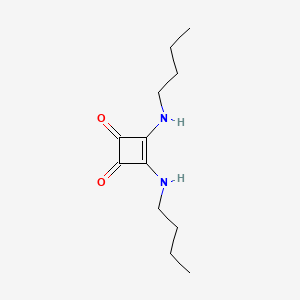

3,4-Bis(butylamino)cyclobut-3-ene-1,2-dione

Description

3,4-Bis(butylamino)cyclobut-3-ene-1,2-dione (molecular formula: C₁₂H₂₀N₂O₂) is a squaramide derivative synthesized via nucleophilic substitution of squaric acid dichloride with n-butylamine. This compound is characterized by a planar cyclobutenedione core substituted with two butylamino groups. It is a white crystalline solid with a high melting point (>250°C) and purity exceeding 99% . Its synthesis, optimized under mild conditions, achieves an 86.4% yield, reflecting efficiency in large-scale production . Spectroscopic data (¹H-NMR, ¹³C-NMR, HRMS) confirm its structure, aligning with literature values . Squaramides like this are pivotal in medicinal chemistry due to their hydrogen-bonding capabilities and bioactivity, particularly in targeting parasitic diseases such as leishmaniasis .

Properties

CAS No. |

21647-15-4 |

|---|---|

Molecular Formula |

C12H20N2O2 |

Molecular Weight |

224.30 g/mol |

IUPAC Name |

3,4-bis(butylamino)cyclobut-3-ene-1,2-dione |

InChI |

InChI=1S/C12H20N2O2/c1-3-5-7-13-9-10(12(16)11(9)15)14-8-6-4-2/h13-14H,3-8H2,1-2H3 |

InChI Key |

NWLXKYLHHGQCFL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=C(C(=O)C1=O)NCCCC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient cyclobutenedione ring undergoes attack by the primary amine, with methoxide acting as the leaving group. Stoichiometric excess of butylamine (2–3 equivalents per methoxy group) ensures complete substitution. The general reaction is summarized as:

Optimized Reaction Conditions

Key parameters influencing yield and purity include:

Under these conditions, yields exceeding 90% have been reported with >95% purity by NMR. The product precipitates directly from the reaction mixture, enabling facile isolation via filtration or centrifugation.

Sustainable Paper-Based Synthesis

Recent advancements introduced a solvent-minimized approach using cellulose filter paper as a reaction platform. This method reduces environmental impact while maintaining high efficiency.

Procedure Overview

-

Substrate Deposition : 3,4-dimethoxycyclobutene-1,2-dione (0.14 mmol) in EtOH/H₂O (1:1) is applied to a 2 cm filter disc.

-

Amine Addition : Butylamine (0.28 mmol) is added dropwise, utilizing capillary action to distribute reagents.

-

Reaction Completion : Conversion reaches >99% within 5 minutes at ambient temperature.

Scalability and Customization

The method demonstrates linear scalability:

-

Small Scale : 0.14 mmol substrate → 97% yield (40 mg product)

-

Large Scale : 1.14 mmol substrate → 93% yield (320 mg) using a 6 cm disc

No chromatographic purification is required, as the product adheres to the cellulose matrix while unreacted reagents are removed by washing.

Comparative Analysis of Methodologies

| Metric | Traditional Method | Paper-Based Method |

|---|---|---|

| Solvent Volume | 2.8 mL/mmol | 0.3 mL/mmol |

| Energy Input | Stirring required | Passive diffusion |

| Purification Steps | Filtration/centrifugation | In situ separation |

| Environmental Impact | Moderate (solvent use) | Low (biodegradable matrix) |

| Industrial Feasibility | Batch processing | Continuous flow adaptable |

The paper-based method reduces solvent consumption by 89% compared to traditional approaches, aligning with green chemistry principles. However, traditional methods remain preferable for multi-gram syntheses due to established infrastructure.

Critical Parameters in Process Optimization

Amine Basicity and Steric Effects

Butylamine (pKa ≈ 10.6) provides sufficient nucleophilicity without promoting ring-opening side reactions. Bulkier amines (e.g., tert-butylamine) exhibit reduced reactivity, while smaller amines (e.g., methylamine) increase byproduct formation.

Solvent Composition

Ethanol-water mixtures (1:1) optimize:

-

Polarity : ε ≈ 50, stabilizing transition state

Characterization and Quality Control

Successful synthesis is confirmed by:

-

¹H NMR :

-

13C NMR :

-

HPLC Purity : >99% at 254 nm

Industrial-Scale Considerations

For kilogram-scale production:

Chemical Reactions Analysis

Types of Reactions: 3,4-Bis(butylamino)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diketones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.

Substitution: The butylamino groups can be substituted with other amines or functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the exchange of functional groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols .

Scientific Research Applications

3,4-Bis(butylamino)cyclobut-3-ene-1,2-dione has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.

Industry: The compound is used in the development of novel materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 3,4-Bis(butylamino)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with enzymes and proteins, inhibiting their activity. It may also interact with nucleic acids, affecting gene expression and cellular functions . The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Squaramides exhibit diverse biological and physicochemical properties depending on their substituents. Below is a systematic comparison of 3,4-bis(butylamino)cyclobut-3-ene-1,2-dione with structurally analogous compounds:

Structural and Physicochemical Properties

Spectroscopic and Crystallographic Insights

- Planarity vs. Non-planarity: X-ray studies reveal that dimethylamino squaramides adopt near-planar geometries, enhancing conjugation, while bulkier substituents (e.g., cyclohexyl) distort the cyclobutenedione ring, affecting electronic properties .

- Hydrogen Bonding : Sulfonamide-tethered derivatives (e.g., compound 5c) leverage NH groups for strong hydrogen bonds, critical for binding carbonic anhydrase isoforms in cancer therapy .

Biological Activity

3,4-Bis(butylamino)cyclobut-3-ene-1,2-dione is an organic compound notable for its unique structural features, which include a cyclobutene ring with two carbonyl groups and two butylamino substituents. This compound has garnered attention in various fields due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

- Molecular Formula : C12H20N2O2

- Molecular Weight : 224.30 g/mol

- InChI Key : InChI=1S/C12H20N2O2/c1-3-5-7-13-9-10(12(16)11...

The compound's structure allows for diverse interactions with biological molecules, making it a candidate for various applications in medicinal chemistry and pharmacology.

The biological activity of 3,4-Bis(butylamino)cyclobut-3-ene-1,2-dione is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes through binding interactions facilitated by hydrogen bonding and π-π stacking.

- Receptor Modulation : It could modulate receptor activity by selectively binding to certain receptors, influencing cellular signaling pathways.

These interactions are crucial for understanding how the compound can exert therapeutic effects or toxicological impacts.

Antimicrobial Activity

Initial studies have indicated that 3,4-Bis(butylamino)cyclobut-3-ene-1,2-dione exhibits antimicrobial properties. Research has shown that compounds with similar structures often demonstrate significant antibacterial and antifungal activities. For instance:

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| 3,4-Bis(butylamino)cyclobut-3-ene-1,2-dione | Antibacterial | TBD |

| Similar derivatives | Antifungal | 64–512 |

Case Study : A study focusing on derivatives of cyclobutene diones demonstrated that structural modifications could enhance antimicrobial efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Emerging research suggests that 3,4-Bis(butylamino)cyclobut-3-ene-1,2-dione may possess anticancer properties. The compound's ability to interact with cellular pathways involved in cancer progression is under investigation.

Research Findings :

- Cell Viability Assays : In vitro assays have been conducted to assess the cytotoxic effects on cancer cell lines. Preliminary results indicate a dose-dependent reduction in cell viability.

- Mechanistic Studies : Further studies are needed to elucidate the specific pathways affected by this compound.

Research Applications

The unique properties of 3,4-Bis(butylamino)cyclobut-3-ene-1,2-dione make it a valuable compound in several research areas:

- Medicinal Chemistry : As a lead compound for developing new therapeutic agents targeting specific diseases.

- Material Science : Investigating its potential for creating novel materials with unique properties due to its chemical structure.

Q & A

Q. What are the established synthetic routes for 3,4-bis(butylamino)cyclobut-3-ene-1,2-dione, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution using squaric acid derivatives and n-butylamine. A general procedure involves reacting squaric acid dichloride with excess n-butylamine in a polar aprotic solvent (e.g., dichloromethane) under inert atmosphere at room temperature for 12 hours. Purification via hexane resuspension yields the product in ~86% purity . Key factors affecting yield include stoichiometric excess of amine, solvent choice, and avoidance of moisture. Lower yields in alternative methods (e.g., using methanol) suggest solvent polarity impacts intermediate stability.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Essential techniques include:

- IR spectroscopy : Confirms carbonyl (C=O) stretches near 1700–1800 cm⁻¹ and N–H bends from butylamino groups .

- NMR (¹H/¹³C) : Reveals cyclobutene ring proton environments (δ 5–6 ppm) and butyl chain integration .

- HPLC : Validates purity (>99% in anti-leishmanial studies) using reverse-phase columns with UV detection .

- X-ray crystallography : Resolves bond lengths (e.g., C=O ~1.21 Å) and dihedral angles, critical for confirming planar cyclobutenedione geometry .

Q. How does the compound participate in nucleophilic substitution reactions?

The electron-deficient cyclobutenedione ring undergoes nucleophilic attack at the carbonyl carbons. Butylamino groups act as leaving groups, enabling substitution with amines or alcohols. For example, in acidic conditions, propylamino analogs form iminium intermediates that react with secondary amines to yield bis-substituted derivatives . Kinetic studies suggest pseudo-first-order dependence on nucleophile concentration, with steric hindrance from butyl chains slowing reactivity compared to methyl analogs .

Advanced Research Questions

Q. What crystallographic insights explain the compound’s stability and reactivity?

Single-crystal X-ray studies reveal a nearly planar cyclobutene ring with slight puckering (dihedral angles <5°). Butylamino substituents adopt a trans configuration, minimizing steric clash. Hydrogen bonding between N–H and adjacent carbonyl oxygen (distance ~2.8 Å) stabilizes the lattice, while van der Waals interactions between butyl chains influence melting points . Substitution with bulkier groups (e.g., tert-butyl) disrupts packing, reducing thermal stability .

Q. How can computational modeling predict its interactions with biological targets?

Density functional theory (DFT) calculations optimize geometry and electrostatic potential maps, showing high electron density on carbonyl oxygens, favoring hydrogen bonding with enzyme active sites. Molecular docking against Leishmania protease targets (e.g., cysteine proteases) predicts binding via π-π stacking with aromatic residues and hydrogen bonds with catalytic cysteines . Comparative studies with dimethylamino analogs highlight enhanced lipophilicity (logP ~2.5) from butyl chains, improving membrane permeability .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

Discrepancies in IC₅₀ values for anti-leishmanial activity (e.g., 6.2 µM vs. 12.5 µM in similar assays) may arise from:

- Strain-specific susceptibility (e.g., L. donovani vs. L. major).

- Assay conditions (e.g., serum concentration affecting compound stability).

- Analytical methods (colorimetric vs. fluorometric viability assays). Standardization using WHO reference strains and orthogonal assays (e.g., flow cytometry) is recommended .

Q. What strategies optimize the compound’s selectivity in pharmacological applications?

Structure-activity relationship (SAR) studies indicate:

- Alkyl chain length : Butyl groups enhance cytotoxicity against parasites vs. mammalian cells (selectivity index >8) compared to shorter chains .

- Electron-withdrawing substituents : Fluorination of the cyclobutene ring increases oxidative stability but may reduce solubility .

- Prodrug approaches : Esterification of carbonyl groups improves bioavailability in in vivo models .

Q. How do solvent and atmosphere affect its stability in catalytic applications?

The compound degrades in protic solvents (e.g., water) via hydrolysis of the cyclobutenedione ring. Anhydrous conditions (e.g., THF, DMF) under nitrogen or argon are essential for catalytic cycloadditions. Trace metal impurities (e.g., Fe³⁺) accelerate decomposition, requiring chelating agents like EDTA in reaction buffers .

Methodological Guidance

Q. What protocols ensure safe handling of air- and moisture-sensitive derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.